2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
One study focused on the synthesis and evaluation of derivatives of this compound for anti-inflammatory activity. The compounds demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, including protein denaturation and rat paw edema. Molecular docking studies were also performed to assess binding affinity towards human serum albumin (HSA), revealing the compounds' potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors, showcasing their potential as protective agents for steel surfaces (Hu et al., 2016).
Synthesis of Structurally Diverse Libraries
The compound has also been used as a starting material in various alkylation and ring closure reactions, aiming to generate a structurally diverse library of compounds. These reactions produced a range of dithiocarbamates, thioethers, and heterocyclic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Roman, 2013).
Antibacterial and Antifungal Activities
Research has also been conducted on the synthesis of benzoxazole/benzimidazole-2-ylsulfanyl acetylamino thiazoles derivatives, evaluating their antimicrobial activities. These compounds exhibited significant activity against various strains of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Kaplancıklı et al., 2004).
Synthesis of Heterocyclic Compounds
Additionally, the compound has facilitated the synthesis of a wide range of heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines. These syntheses contribute to the expansion of available heterocyclic compounds, which are crucial in medicinal chemistry and material science (Utinan et al., 1991).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the levels of prostaglandins, which are responsible for pain and inflammation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound results in a significant reduction in inflammation . This is evidenced by the compound’s high inhibitory activity against these enzymes, as well as its ability to inhibit albumin denaturation .
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-21(2)19-20-14-8-7-11(9-15(14)27-19)26-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJJQXIUXVKGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.